molecular formula C26H29NO7S B555611 H-D-Glu(obzl)-obzl P-tosylate CAS No. 19898-41-0

H-D-Glu(obzl)-obzl P-tosylate

Cat. No. B555611
CAS RN: 19898-41-0
M. Wt: 327,34*172,22 g/mole
InChI Key: HVZUAIVKRYGQRM-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Glu(obzl)-obzl P-tosylate is a synthetic compound that has been used in scientific research for many years. It is an important tool for studying biochemical and physiological processes, as well as for the synthesis of other compounds. It has a wide range of applications, from drug development to biochemistry.

Scientific Research Applications

Chemical Modifications and Biological Activities

Biological Activities of Derivatized D-glucans

Chemical modifications of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, have been shown to enhance their solubility and potentially their biological activities, including antioxidation and anticoagulation. This research suggests that chemical derivatization can significantly impact the functionality of biochemical compounds, which may be applicable to understanding the applications of H-D-Glu(obzl)-obzl P-tosylate (Francini Yumi Kagimura et al., 2015).

Spectroscopic Analysis for Compound Characterization

Quantitative 1H NMR for Natural Products Analysis

The use of quantitative proton magnetic resonance spectroscopy (1H NMR) has been highlighted as a principal analytical method for determining the composition of natural products and complex biological matrices. This technique's sensitivity to task-related and pathology-relevant dynamic changes in compounds underscores its potential for characterizing compounds such as H-D-Glu(obzl)-obzl P-tosylate, especially regarding their structural and dynamic biochemical properties (G. Pauli et al., 2005).

Implications in Health and Disease

Glutathione Transferases in Detoxification

Glutathione transferases (GSTs) play a crucial role in detoxifying electrophilic compounds, including environmental pollutants and pharmaceutical agents, by conjugation with glutathione. The study of GSTs and their interaction with various substrates can provide insights into the metabolic pathways and potential detoxification roles of compounds like H-D-Glu(obzl)-obzl P-tosylate (J. Hayes et al., 2005).

properties

IUPAC Name

dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUAIVKRYGQRM-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648978
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Glu(obzl)-obzl P-tosylate

CAS RN

19898-41-0
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl D-glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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